2-[1-[5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-yl]piperidin-3-yl]-1,3-benzoxazole
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Overview
Description
2-[1-[5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-yl]piperidin-3-yl]-1,3-benzoxazole is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-yl]piperidin-3-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[1-[5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-yl]piperidin-3-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzoxazole and triazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-[1-[5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-yl]piperidin-3-yl]-1,3-benzoxazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-[5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-yl]piperidin-3-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
- 2-Methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazole
- [5-(5-Methylfuran-2-yl)-1,2-oxazol-3-yl]methanesulfonyl chloride
Uniqueness
What sets 2-[1-[5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-yl]piperidin-3-yl]-1,3-benzoxazole apart is its unique combination of heterocyclic rings, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[1-[5-(5-methylfuran-2-yl)-1,2,4-triazin-3-yl]piperidin-3-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-13-8-9-18(26-13)16-11-21-24-20(23-16)25-10-4-5-14(12-25)19-22-15-6-2-3-7-17(15)27-19/h2-3,6-9,11,14H,4-5,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDGIIDCDLOBCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CN=NC(=N2)N3CCCC(C3)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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